Ethyl 2-(3-methyl-5-oxo-2-thioxoimidazolidin-1-yl)benzoate
Overview
Description
Ethyl 2-(3-methyl-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is a chemical compound with the molecular formula C13H14N2O3S. It is a derivative of 2-thioxoimidazolidin-4-one , a five-membered heterocyclic ring that is present in a wide range of biologically active compounds . This compound has been synthesized using (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one as the key starting material .
Synthesis Analysis
The synthesis of this compound involves the reaction of the key starting material with acetic anhydride, aromatic aldehydes, secondary amines, formaldehyde, and triethyl orthoformate to give the corresponding acetyl, chalcone, Mannich bases, and ethoxymethylene derivatives . The structures of the novel compounds were confirmed by spectral data and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound was confirmed by spectral data and elemental analysis . The compound has a molecular weight of 278.33 g/mol.Chemical Reactions Analysis
The key starting material for the synthesis of this compound reacted with various reagents to give different derivatives . These reactions involved acetic anhydride, aromatic aldehydes, secondary amines, formaldehyde, and triethyl orthoformate .Scientific Research Applications
Synthesis and Antibacterial/Antifungal Activities
Ethyl 2-(3-methyl-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is used in the synthesis of various compounds with potential applications in antimicrobial treatments. For example, Desai et al. (2007) synthesized new quinazolines, which showed antibacterial and antifungal activities, using a compound structurally similar to this compound (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Synthesis of Benzimidazole Derivatives
Meziane et al. (1998) reported the use of a compound related to this compound in the synthesis of benzimidazole derivatives, highlighting its role in developing new chemical entities (Meziane, M., Rahmouni, M., Bazureau, J., & Hamelin, J., 1998).
X-Ray Crystallography and Structural Analysis
The compound has been used in studies involving single crystal X-ray structure determinations. Rimaz et al. (2009) utilized it for synthesizing and analyzing the structure of bis(quinazolin)disulfide (Rimaz, M., et al., 2009).
Antiviral Research
In antiviral research, Mahajan et al. (2012) synthesized derivatives using a similar compound for testing against HIV, although they found no specific anti-HIV activity (Mahajan, D., Chikhalia, K., Pannecouque, C., & De Clercq, E., 2012).
Synthesis of Thioxoimidazolidine Derivative Ligands
Alosaimi et al. (2021) described the eco-friendly synthesis of a thioxoimidazolidine derivative ligand using microwave irradiation, showcasing the compound's utility in green chemistry applications (Alosaimi, A. M., et al., 2021).
Synthesis of Aldose Reductase Inhibitors
Saeed et al. (2014) explored the synthesis of oxothiazolidine benzoate and acetate derivatives as aldose reductase inhibitors, indicating the compound's relevance in developing treatments for diabetic complications (Saeed, A., et al., 2014).
Properties
IUPAC Name |
ethyl 2-(3-methyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-12(17)9-6-4-5-7-10(9)15-11(16)8-14(2)13(15)19/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMOXFBSWDIKFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=O)CN(C2=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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